molecular formula C14H12N2O2 B133993 1,4-Diamino-2,3-dihydroanthraquinone CAS No. 81-63-0

1,4-Diamino-2,3-dihydroanthraquinone

Cat. No. B133993
CAS RN: 81-63-0
M. Wt: 240.26 g/mol
InChI Key: SSGALQHXKMAJTL-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-dihydroanthraquinone (DDA) is a dark purple needle crystal . It is an anthraquinone dye used with Disperse Red 9 in colored smoke to introduce a violet color . It is also used in dyes and marine flares .


Molecular Structure Analysis

The molecular formula of 1,4-Diamino-2,3-dihydroanthraquinone is C14H12N2O2 . Its average mass is 240.257 Da and its monoisotopic mass is 240.089874 Da .


Chemical Reactions Analysis

1,4-Diamino-2,3-dihydroanthraquinone is highly susceptible to oxidation to 1,4-diaminoanthraquinone (DAA) in the air or during smoke bomb burning .


Physical And Chemical Properties Analysis

1,4-Diamino-2,3-dihydroanthraquinone is insoluble in water, but soluble in benzene, pyridine, nitrobenzene, and aniline . It has a density of 1.4±0.1 g/cm3, a boiling point of 375.1±42.0 °C at 760 mmHg, and a flash point of 180.7±27.9 °C .

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

1,4-Diamino-2,3-dichloroanthraquinone, a derivative of 1,4-Diamino-2,3-dihydroanthraquinone, demonstrates significant solubility in supercritical carbon dioxide. This property is enhanced by the addition of a 2,3-dichloro group. This finding has implications for using supercritical fluids in chemical processes and material science (Alwi & Tamura, 2015).

Fluorescent Probe for Copper Ions

1,4-Diamino-2,3-dihydroanthraquinone is used as a component in fluorescent probes for the selective detection of copper ions. Its interaction with copper ions leads to a turn-on fluorescence, useful in environmental and biological systems for monitoring copper levels (Udhayakumari, Velmathi, Sung, & Wu, 2014).

Photopolymerization Applications

Diamino-anthraquinone derivatives, including 1,4-Diamino-2,3-dihydroanthraquinone, are used as photoinitiators for photopolymerization. They exhibit broad ground state light absorption from ultraviolet to infrared light, which is crucial in the field of material science and polymer chemistry (Zhang et al., 2019).

Dyeing Property Analysis

The crystal structure of 1,4-diamino-2,3-diphenoxyanthraquinone influences its dyeing properties, particularly in the context of melting-reactive mass coloration. This has applications in textile engineering and material design (Meng, Huang, Wei, & Chen, 2002).

Quantum-Mechanical Characterization

The electronic states of 1,4-Diamino-2,3-dihydroanthraquinone have been characterized through ab initio configuration interaction calculations. This research provides insights into the photophysical properties of such compounds, relevant to theoretical chemistry and material science (Petke, Butler, & Maggiora, 1985).

Synthesis of Cytotoxic Derivatives

1,4-Diamino-2,3-dihydroanthraquinone derivatives have been synthesized and evaluated for cytotoxic activity against cancer cells. This has potential applications in medicinal chemistry and cancer research (Nor et al., 2013).

Safety And Hazards

1,4-Diamino-2,3-dihydroanthraquinone is mutagenic and emits NOx vapors when heated to decomposition . It is labeled with the signal word “Warning” and has hazard statements H302 and H317 .

Future Directions

A patent suggests a process for the production of 1,4-diaminoanthraquinone, which involves heating 1,4-diamino-2,3-dihydroanthraquinone in solution or suspension in an inert organic diluent in the presence of a metallic or oxidic dehydrogenation catalyst . This process could potentially be applied to 1,4-Diamino-2,3-dihydroanthraquinone as well.

properties

IUPAC Name

1,4-diimino-2,3-dihydroanthracene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15-18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVDYITXJBCPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883261
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro-
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diamino-2,3-dihydroanthraquinone

CAS RN

81-63-0
Record name C.I. Solvent Violet 47
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Record name 81-63-0
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro-
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro-
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Record name 1,4-diamino-2,3-dihydroanthraquinone
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Record name 1,4-DIAMINO-2,3-DIHYDROANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
IB Rubin, MV Buchanan, G Olerich - Analytica Chimica Acta, 1982 - Elsevier
Two colored smoke mixes, red and violet, were separated to isolate the major dye components from their impurities for both chemical characterization and biological testing. The red …
Number of citations: 7 www.sciencedirect.com
P Salinas, C Genestar, P Grases - Analytica Chimica Acta, 1981 - Elsevier
Kinetic fluorimetric methods for the determination of iron(III) (0.05–0.6 ppm) and thallium(III) (0.05–0.4 ppm) are described. The fluorescent species obtained results from oxidative …
Number of citations: 19 www.sciencedirect.com
IB Rubin, MV Buchanan - Magnetic resonance in chemistry, 1985 - Wiley Online Library
The 13 C NMR spectra of six anthraquinone‐derived dyes, namely benzanthrone, 1‐(methylamino)anthraquinone, 1,4‐di‐p‐toluidinoanthraquinone, 1,4‐diamino‐2,3‐…
National Research Council - Toxicity of Military Smokes and …, 1999 - ncbi.nlm.nih.gov
1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf US flag An official website of the United States government Here's how you know …
Number of citations: 0 www.ncbi.nlm.nih.gov
EE Brueggemann, AB Rosencrance, WE Dennis… - 1991 - apps.dtic.mil
Liquid chromatographic method has been developed for the determination of 1, 4-diamino-2, 3-dihydroanthraquinone DDA, 2-21-quinolinyl-1, 3-indandione QID, 1-methylamino-…
Number of citations: 1 apps.dtic.mil
IB RUBIN, G OLERICH - 1982 - pascal-francis.inist.fr
Keyword (fr) COLORANT ANTHRAQUINONIQUE COLORANT AMINOANTHRAQUINONIQUE COLORANT DISPERSE FUMEE SEPARATION ANALYSE CHIMIQUE MELANGE SOUS …
Number of citations: 0 pascal-francis.inist.fr
A Deiner, C Polley… - 1974 - apps.dtic.mil
Leuco 1-amino-4-hydroxyanthraquinone has been identified as an impurity in 1, 4-diamino-2, 3-dihydroanthraquinone. Identification of this impurity was made by visible and infrared …
Number of citations: 2 apps.dtic.mil
F Salinas, F Garcia-Sanchez, C Genestar - Analytical Letters, 1982 - Taylor & Francis
Fluorimetric methods for the determination of iron(III) (0.28–0.6 ppm) and thallium(III) (0.1–3 ppm) are described. Methods are based on the formation of a fluorescent product (δ ex = …
Number of citations: 10 www.tandfonline.com
IB Rubin, MV Buchanan, JH Moneyhun - Analytica chimica acta, 1983 - Elsevier
Two colored-smoke grenades, red and violet, were detonated and the particulate and vapour phase portions were collected and analyzed. The original dye mixes were also analyzed …
Number of citations: 1 www.sciencedirect.com
IB Rubin, MV Buchanan, JH Moneyhun - Anal. Chim. Acta;(Netherlands), 1983 - osti.gov
Two colored-smoke grenades, red and violet, were detonated and the particulate and vapor phase portions were collected and analyzed. The original dye mixes were also analyzed for …
Number of citations: 0 www.osti.gov

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